![molecular formula C11H16O B12599474 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one CAS No. 606490-87-3](/img/structure/B12599474.png)
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one is a chemical compound with the molecular formula C10H16O. It is a bicyclic ketone with a unique structure that includes a bicyclo[2.2.1]heptane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the formation of the desired ketone .
Industrial Production Methods
In industrial settings, camphor is often produced from turpentine oil, which is derived from the distillation of pine resin. The turpentine oil is subjected to a series of chemical reactions, including isomerization and oxidation, to yield camphor. This process is efficient and allows for large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction of camphor can yield borneol or isoborneol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Various Substituted Camphor Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, particularly the transient receptor potential (TRP) channels, which are involved in sensory perception. This modulation leads to its analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A reduction product of camphor with similar applications.
Isoborneol: Another reduction product with similar properties.
Camphoric Acid: An oxidation product with different chemical properties.
These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and reactivity, highlighting the unique properties of camphor .
Propiedades
Número CAS |
606490-87-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(4)9(12)5-8(7)10(11,2)3/h8H,1,5-6H2,2-4H3 |
Clave InChI |
LPKWGQXZFZTOLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC(=O)C1(CC2=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



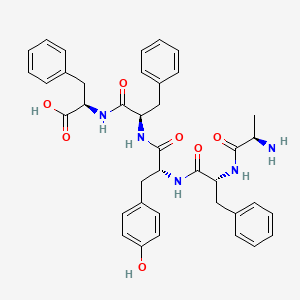

![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)

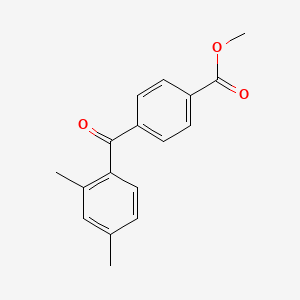
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
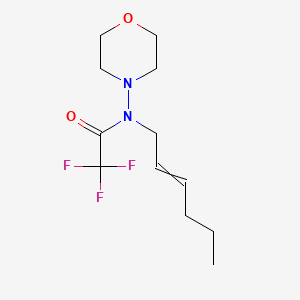
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide](/img/structure/B12599458.png)
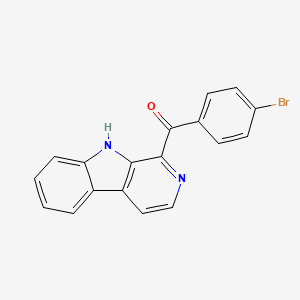
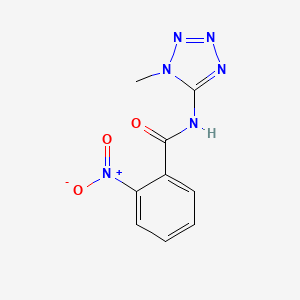
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
